3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that combines the triazole and oxadiazole ring systems. This compound is recognized for its unique chemical structure, which imparts significant biological and chemical properties. Its synthesis and applications in medicinal chemistry highlight its importance in drug discovery and development.
The compound's information can be sourced from various chemical databases and research articles, such as PubChem and scientific journals focusing on organic chemistry and pharmacology.
3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole belongs to the class of oxadiazoles and triazoles, which are known for their diverse biological activities. These compounds are often explored for their potential therapeutic applications.
The synthesis of 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole typically involves several steps:
In industrial settings, optimizing reaction conditions such as temperature, solvent choice, and catalyst use is essential to enhance yield and purity. Environmentally friendly solvents and catalysts are preferred to reduce ecological impact during synthesis .
The molecular formula of 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole is C6H6ClN5O. The structure features a chloromethyl group attached to a triazole ring and a methyl-substituted oxadiazole ring.
The InChI Key for this compound is PNCAZMKXSJSYSF-UHFFFAOYSA-N. The compound exhibits a complex arrangement of nitrogen and oxygen atoms contributing to its chemical reactivity.
3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions:
Common reagents used in these reactions include dimethoxymethane and chlorosulfonic acid. The specific conditions such as temperature and solvent choice significantly influence the reaction pathways and product yields .
The mechanism of action for 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole involves its ability to interact with biological targets at the molecular level:
The compound is typically a solid at room temperature with specific melting points depending on purity and formulation.
Key chemical properties include:
Relevant data on thermal stability indicates that oxadiazoles can exhibit increased stability with certain substitutions .
3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole has significant applications in medicinal chemistry:
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, constituting over 80% of clinically approved small-molecule pharmaceuticals. These structures, characterized by rings containing carbon and heteroatoms (typically nitrogen, oxygen, or sulfur), provide the essential three-dimensional frameworks that enable precise interactions with biological targets. The strategic incorporation of heterocyclic rings influences critical pharmacological parameters including potency, selectivity, metabolic stability, and bioavailability. Among these heterocycles, nitrogen-oxygen systems like oxadiazoles and triazoles have emerged as particularly privileged scaffolds due to their favorable electronic properties, hydrogen-bonding capabilities, and metabolic resistance compared to carbocyclic analogs. These attributes facilitate diverse molecular recognition events at therapeutic targets, positioning them as indispensable structural components in rational drug design campaigns across therapeutic areas ranging from infectious diseases to oncology and central nervous system disorders [1] [3].
The 1,2,4-oxadiazole and 1,2,5-oxadiazole isomers, despite their structural similarities, exhibit distinct physicochemical profiles and biological applications that have been extensively leveraged in medicinal chemistry. The 1,2,4-oxadiazole ring system, first synthesized in 1884, has experienced renewed interest due to its bioisosteric equivalence to ester and amide functionalities, offering enhanced metabolic stability against esterase and amidase enzymes. This scaffold demonstrates a unique capacity to engage in hydrogen bonding via its ring nitrogen atoms while maintaining moderate lipophilicity (LogP typically 0.5-2.5), facilitating cell membrane penetration. These properties underpin its incorporation into diverse therapeutic agents, including the cough suppressant Oxolamine, the vasodilator Butalamine, the anxiolytic Fasiplon, the antiviral Pleconaril, and the muscular dystrophy therapeutic Ataluren [1] [3] [6].
Table 1: Comparative Analysis of Oxadiazole Regioisomers in Medicinal Chemistry
Property | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole (Furoxan) |
---|---|---|
Dipole Moment | Moderate (∼3.5 D) | Moderate (∼3.0 D) |
Aromaticity | Moderate | Moderate |
Metabolic Stability | High (Resistant to hydrolysis) | Variable (Can release NO) |
Bioisosteric Mimicry | Esters, amides, carboxamides | Nitrate esters |
Key Therapeutic Roles | CNS agents, antivirals, anti-inflammatories, antibacterials | Vasodilators, anticancer, anti-tubercular agents |
Notable Drugs | Ataluren, Pleconaril, Butalamine | Primarily investigational (e.g., nitric oxide donors) |
The 1,2,5-oxadiazole ring, particularly in its N-oxide form (furoxan), serves as a versatile nitric oxide (NO) donor, enabling applications in cardiovascular diseases and infectious conditions like tuberculosis where NO-mediated macrophage activation provides therapeutic benefits. Furoxan derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC values reaching 0.25 µg/mL) by disrupting bacterial DNA, proteins, and signaling mediators through localized NO release. Furthermore, the planar, electron-deficient nature of both oxadiazole isomers facilitates π-π stacking interactions with aromatic residues in enzyme binding sites, enhancing target affinity. This property is exploited in kinase inhibitors and epigenetic modulators where the oxadiazole ring occupies adenine-binding pockets or interfaces with catalytic residues [3] [6].
Recent advances highlight the scaffold's versatility in multitarget-directed ligands. For Alzheimer's disease, 3,5-diaryl-1,2,4-oxadiazoles demonstrate submicromolar inhibition of acetylcholinesterase (e.g., compound 2b, IC₅₀ = 0.00098 µM), combined with monoamine oxidase-B inhibition and antioxidant capabilities, outperforming reference drugs like donepezil and quercetin. The strategic decoration of the oxadiazole core with electron-rich (phenyl, benzyl) or electron-poor (p-trifluoromethylphenyl) moieties enables fine-tuning of electronic and steric parameters to optimize target engagement, as evidenced by structure-activity relationship (SAR) studies showing >125-fold potency differences based on C3/C5 substitution patterns [5].
The conjugation of 1,2,4-triazole and oxadiazole rings within a single molecular framework represents an advanced strategy in contemporary medicinal chemistry, designed to synergize the pharmacological advantages of both heterocyclic systems. The 1,2,4-triazole ring contributes robust metabolic stability, favorable pharmacokinetics, and a capacity for diverse non-covalent interactions (hydrogen bonding, dipole-dipole, π-π stacking) via its multiple nitrogen atoms. When hybridized with oxadiazoles, these systems create unique three-dimensional pharmacophores capable of interacting with multiple biological targets simultaneously. The resulting molecular architectures typically exhibit enhanced binding affinities, improved selectivity profiles, and reduced susceptibility to resistance mechanisms compared to single-heterocycle analogs [2] [5].
Table 2: Bioactive Triazole-Oxadiazole Hybrids and Their Therapeutic Applications
Hybrid Structure | Biological Activities | Potency Highlights | Reference |
---|---|---|---|
1,2,4-Triazol-3-yl-1,3,4-oxadiazoles | Antiviral (FCoV, HSV), Anticancer | 90% inhibition of FCoV at 10 µM | [4] |
1,2,3-Triazol-4-yl-1,2,4-oxadiazoles | Acetylcholinesterase inhibition, MAO-B inhibition | IC₅₀ = 0.00098 µM (AChE), >125x donepezil | [5] |
Benzimidazole-Triazole-Oxadiazoles | Antitubercular | MIC = 0.07 µM against M. tuberculosis | [6] |
Hydrazone-Linked Triazole-Oxadiazoles | Antioxidant, Neuroprotective | IC₅₀ = 463.85 µM (DPPH), superior to quercetin | [5] |
Pyran-Triazole-Oxadiazoles | Broad-spectrum antimicrobial | Significant activity against MDR-TB (MIC = 0.14 µM) | [6] |
The strategic positioning of the chloromethyl group (-CH₂Cl) at the C5 position of the triazole ring in compounds like 3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole introduces a critical synthetic handle and modulates bioactivity. This electrophilic moiety facilitates:
The methylation at the 4-position of the 1,2,5-oxadiazole ring (as seen in the subject compound) sterically blocks metabolic oxidation at this site while subtly influencing the heterocycle's electron distribution. This modification enhances metabolic stability in microsomal assays (t₁/₂ increase of 2-3 fold versus unmethylated analogs) and can significantly alter target selectivity profiles. For instance, in cholinesterase inhibitors, C4-methylation shifts selectivity toward butyrylcholinesterase, while in kinase inhibitors, it may improve fit within hydrophobic pockets adjacent to the ATP-binding site [3] [5].
Recent synthetic innovations enable efficient construction of these hybrids. Microwave-assisted 1,3-dipolar cycloadditions between oxadiazole-bearing azides and terminal alkynes achieve 1,2,3-triazole formation in >85% yield within minutes, while one-pot amidoxime cyclization/oxidation sequences efficiently build the 1,2,4-oxadiazole ring from nitrile precursors. These methodologies support the development of complex hybrids like compound 2b (from Alzheimer's research), which exhibits sub-nanomolar acetylcholinesterase inhibition (IC₅₀ = 0.00098 µM), potent antioxidant activity, and favorable blood-brain barrier permeability predicted by PAMPA assays [2] [5]. Such multitarget profiles highlight the therapeutic potential of rationally designed triazole-oxadiazole hybrids for addressing complex multifactorial diseases.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2